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molecular formula C6H7NO2 B8446034 2-Cyano-2-methyl-but-3-enoic acid

2-Cyano-2-methyl-but-3-enoic acid

Cat. No. B8446034
M. Wt: 125.13 g/mol
InChI Key: PSPVPLQONRVVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145441B2

Procedure details

2-Cyano-2-methyl-but-3-enoic acid tert-butyl ester (362 mg, 2 mmol) was suspended in 4 M hydrochloric acid in dioxane (10 mL) and the reaction mixture stirred for 38 h and then evaporated. The residue was used directly in the next reaction.
Name
2-Cyano-2-methyl-but-3-enoic acid tert-butyl ester
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:13])[C:7]([C:11]#[N:12])([CH3:10])[CH:8]=[CH2:9])(C)(C)C>Cl.O1CCOCC1>[C:11]([C:7]([CH3:10])([CH:8]=[CH2:9])[C:6]([OH:13])=[O:5])#[N:12]

Inputs

Step One
Name
2-Cyano-2-methyl-but-3-enoic acid tert-butyl ester
Quantity
362 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C(C=C)(C)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 38 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was used directly in the next reaction

Outcomes

Product
Details
Reaction Time
38 h
Name
Type
Smiles
C(#N)C(C(=O)O)(C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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